molecular formula C9H8FeO3 B3091001 Cyclohexadiene iron tricarbonyl CAS No. 12152-72-6

Cyclohexadiene iron tricarbonyl

Cat. No.: B3091001
CAS No.: 12152-72-6
M. Wt: 220 g/mol
InChI Key: OVNCEUCQDGRASI-UHFFFAOYSA-N
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Description

Cyclohexadiene iron tricarbonyl is an organometallic compound that features a cyclohexadiene ligand coordinated to an iron center, which is further bonded to three carbonyl groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. It serves as a model compound for studying metal-ligand interactions and has applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexadiene iron tricarbonyl can be synthesized through a photochemical reaction involving iron pentacarbonyl and cyclohexadiene. The reaction typically involves the irradiation of a mixture of iron pentacarbonyl and cyclohexadiene with ultraviolet light, leading to the formation of the desired tricarbonyl complex . Another method involves the reaction of cyclohexadiene with iron pentacarbonyl in the presence of a suitable solvent under reflux conditions .

Industrial Production Methods

While the industrial production of this compound is not as widespread as other organometallic compounds, the methods used in laboratory synthesis can be scaled up for industrial purposes. The key factors in industrial production include the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexadiene iron tricarbonyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydride-abstracting agents, such as triphenylmethyl fluoroborate, and oxidizing agents, such as thallium(III) tris(trifluoroacetate) . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation reactions can produce iron(III) species .

Comparison with Similar Compounds

Cyclohexadiene iron tricarbonyl can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ligand coordination and the resulting reactivity, which makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

carbon monoxide;cyclohexa-1,3-diene;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8.3CO.Fe/c1-2-4-6-5-3-1;3*1-2;/h1-4H,5-6H2;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNCEUCQDGRASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CC=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FeO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexadiene iron tricarbonyl
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Cyclohexadiene iron tricarbonyl
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Cyclohexadiene iron tricarbonyl
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Cyclohexadiene iron tricarbonyl
Reactant of Route 5
Cyclohexadiene iron tricarbonyl
Reactant of Route 6
Cyclohexadiene iron tricarbonyl

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